3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
3-(3-Fluorobenzyl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of fluorobenzyl and methoxyphenyl groups attached to the oxadiazole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzyl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides or amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzyl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzyl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorobenzyl)-5,5’-bi-1,2,4-oxadiazole: Lacks the methoxyphenyl group.
3-(4-Methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole: Lacks the fluorobenzyl group.
3,3’-Diaryl-5,5’-bi-1,2,4-oxadiazoles: General class of compounds with various aryl substitutions.
Uniqueness
The presence of both fluorobenzyl and methoxyphenyl groups in 3-(3-Fluorobenzyl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole may impart unique chemical and biological properties compared to its analogs. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Biological Activity
3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a complex organic compound characterized by its unique bi-1,2,4-oxadiazole framework. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features and the presence of specific substituents. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H13FN4O3 with a molecular weight of 352.33 g/mol. The compound features two oxadiazole rings connected by a phenyl group with substituents that enhance its biological reactivity.
Biological Activities
Compounds containing the 1,2,4-oxadiazole moiety have demonstrated a wide range of biological activities. The specific biological activities of this compound include:
- Anticancer Activity: Preliminary studies have indicated that this compound may exhibit significant anticancer properties. The presence of fluorine and methoxy groups is thought to enhance its lipophilicity and target affinity.
- Antimicrobial Activity: Similar compounds in the oxadiazole family have shown promising antimicrobial effects. The structural modifications in this compound could lead to enhanced activity against various pathogens.
Comparison with Related Compounds
A comparative analysis of similar compounds highlights the unique biological profiles associated with different substituents:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
5-(4-Chlorophenyl)-5'-(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) | Chlorine and fluorine substituents | Anticancer activity | Enhanced lipophilicity |
5-Bis(4-bromophenyl)-3,3'-bi(1,2,4-oxadiazole) | Bromine substituents | Antimicrobial activity | Stronger halogen bonding |
5-(4-Methylphenyl)-5'-(4-nitrophenyl)-3,3'-bi(1,2,4-oxadiazole) | Methyl and nitro groups | Antibacterial activity | Increased electron density |
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.
- Modulation of Cell Signaling Pathways: The compound may interact with various cellular pathways involved in proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of oxadiazole derivatives in various biological contexts:
- Anticancer Studies: In vitro assays demonstrated that related oxadiazole compounds exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. For instance, a related compound showed an IC50 value of approximately 60 times lower than that of standard controls .
- Antimicrobial Evaluation: A series of oxadiazoles were evaluated for their antimicrobial properties against bacterial strains. Results indicated that certain derivatives displayed potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3/c1-24-14-7-5-12(6-8-14)16-21-18(26-23-16)17-20-15(22-25-17)10-11-3-2-4-13(19)9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUHOEPRCQVRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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